[1,2,4]Triazolo[4,3-a][1,3,5]triazin-5-amine
Overview
Description
[1,2,4]Triazolo[4,3-a][1,3,5]triazin-5-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[4,3-a][1,3,5]triazin-5-amine typically involves the condensation of 4H-1,2,4-triazol-3-amine with ortho esters derived from acetic, propionic, and benzoic acids. This reaction yields the corresponding N-(4H-1,2,4-triazol-3-yl) carboximidates, which are then treated with cyanamide, carbon disulfide, and sodium thiocyanate to produce 7-substituted [1,2,4]triazolo[4,3-a][1,3,5]triazin-5-amines .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[4,3-a][1,3,5]triazin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: Alkylation and acylation reactions at the nitrogen atoms of the triazole ring.
Oxidation and Reduction: Modifications of functional groups attached to the triazine ring.
Cyclization Reactions: Formation of fused heterocyclic systems through intramolecular cyclization.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .
Scientific Research Applications
[1,2,4]Triazolo[4,3-a][1,3,5]triazin-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor antagonist.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of energetic materials and gas generators
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[4,3-a][1,3,5]triazin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, certain derivatives of this compound have been shown to inhibit c-Met and VEGFR-2 kinases, leading to antiproliferative effects on cancer cells. The compound binds to the active sites of these kinases, disrupting their signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- [1,2,4]Triazolo[4,3-c][1,3,5]thiadiazine-5-thiones
- [1,2,4]Triazolo[4,3-c][1,3,5]thiadiazin-5-imines
- [1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(3H)-ones
Uniqueness
Compared to similar compounds, [1,2,4]Triazolo[4,3-a][1,3,5]triazin-5-amine stands out due to its unique structural features and versatile reactivity. Its fused triazole and triazine rings provide a rigid framework that can be functionalized in various ways, making it a valuable scaffold for drug design and material science .
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-a][1,3,5]triazin-5-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6/c5-3-6-1-7-4-9-8-2-10(3)4/h1-2H,(H2,5,6,7,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USKWUAYZQLRWLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NN=CN2C(=N1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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